N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
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Description
N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C24H30FN3O5S and its molecular weight is 491.58. The purity is usually 95%.
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Scientific Research Applications
Boronic Acid Derivatives and Carbon-Carbon Coupling
The title compound is an important boric acid derivative. Boronic acid pinacol ester compounds serve as significant reaction intermediates in organic synthesis. They find applications in carbon-carbon coupling and carbon heterocoupling reactions . Due to their unique structure, these compounds exhibit good biological activity and pharmacological effects. Notably, they are used in boron neutron capture therapy and feedback control drug transport polymers for cancer treatment.
Fluorine-Containing Compounds
Fluorine-containing compounds are widely used in medicine. Among the top 200 globally sold drugs, 29 contain fluorine and have been approved by the FDA. The strong electronegativity of fluorine enhances its affinity to carbon, resulting in high biological activity, stability, and drug resistance. These compounds are valuable in drug development .
Arylboronic Acid in the Suzuki Reaction
Arylboronic acid, which is stable to water and air, plays a crucial role in the Suzuki reaction. This reaction involves coupling arylboronic acids with aryl halides, leading to the formation of biaryl compounds. The Suzuki reaction has diverse applications in pharmaceuticals, agrochemicals, and materials science .
Fluorescent Probes
Fluorescent probes are powerful tools in chemical biology. While the title compound itself is not a fluorescent probe, understanding its structure and properties can contribute to the design of novel fluorescent probes. These probes are used for imaging, sensing, and studying biological processes in cells and tissues .
Amide Local Anesthetics
Amide local anesthetics, similar in structure to the title compound, are widely used in clinical cancer surgery. Research suggests that these anesthetics may have potential applications in cancer treatment. Investigating their properties and interactions can provide insights into their therapeutic effects .
Molecular Electrostatic Potential and Frontier Molecular Orbitals
Using density functional theory (DFT), researchers can calculate the molecular electrostatic potential and frontier molecular orbitals of the title compound. These analyses reveal its molecular structure characteristics, conformation, and special physical and chemical properties .
properties
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O5S/c1-17-15-19(25)8-11-22(17)34(31,32)28-14-4-3-5-20(28)12-13-26-23(29)24(30)27-16-18-6-9-21(33-2)10-7-18/h6-11,15,20H,3-5,12-14,16H2,1-2H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYVSYPOJTXQBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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